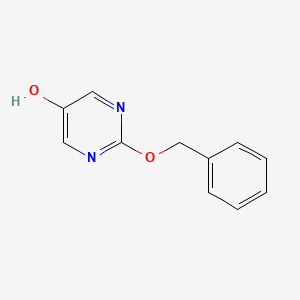

2-(Benzyloxy)pyrimidin-5-ol

Description

Contemporary Significance of Functionalized Pyrimidine (B1678525) Heterocycles in Synthetic Chemistry

Functionalized pyrimidine heterocycles are of significant interest in contemporary synthetic chemistry due to their presence in a wide array of biologically active compounds and functional materials. The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, serves as a core scaffold in numerous natural products and synthetic drugs. The versatility of the pyrimidine ring allows for functionalization at various positions, leading to a diverse range of derivatives with distinct chemical and physical properties.

In the realm of medicinal chemistry, pyrimidine derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. ontosight.ai The strategic placement of different functional groups on the pyrimidine core can modulate the molecule's interaction with biological targets, such as enzymes and receptors. For instance, certain pyrimidine derivatives act as inhibitors of enzymes like dihydrofolate reductase. ontosight.ai

The synthesis of these functionalized pyrimidines often involves multi-step reaction sequences. Common synthetic strategies include nucleophilic substitution, cross-coupling reactions, and condensation reactions. The development of novel and efficient synthetic methodologies for the preparation of functionalized pyrimidines remains an active area of research, driven by the continuous demand for new molecules with tailored properties.

Positioning of 2-(Benzyloxy)pyrimidin-5-ol within Pyrimidine Chemical Space

This compound is a distinct molecule within the vast chemical space of pyrimidine derivatives. vulcanchem.com Its structure is characterized by a central pyrimidine ring with a benzyloxy group attached at the 2-position and a hydroxyl group at the 5-position. vulcanchem.com This specific substitution pattern imparts a unique combination of electronic and steric properties to the molecule.

The benzyloxy group, consisting of a benzyl (B1604629) group linked through an oxygen atom, introduces a significant lipophilic character and potential for π-π stacking interactions. The hydroxyl group at the 5-position provides a site for hydrogen bonding and can act as both a hydrogen bond donor and acceptor. vulcanchem.com This dual functionality influences its solubility and potential interactions with other molecules.

The synthesis of this compound can be achieved through various synthetic routes, often involving the strategic introduction of the benzyloxy and hydroxyl groups onto a pre-existing pyrimidine core. vulcanchem.com One common laboratory approach involves the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds. vulcanchem.com The reactivity of this compound is largely dictated by its functional groups. The hydroxyl group can undergo reactions such as acylation and oxidation, while the benzyloxy group can be cleaved under specific conditions. vulcanchem.com

This compound serves as a valuable building block in organic synthesis for the creation of more complex molecules. vulcanchem.com For example, derivatives like 2,4-bis(benzyloxy)-5-arylpyrimidines have been explored for their potential as anticancer agents. vulcanchem.com

Research Trajectories in Novel Pyrimidine Derivatives

Current research in the field of pyrimidine chemistry is focused on several key trajectories aimed at the discovery and development of novel derivatives with enhanced properties and functionalities. A significant area of exploration is the synthesis of pyrimidine-based compounds as potential therapeutic agents. Researchers are designing and synthesizing new pyrimidine derivatives to target a variety of diseases, with a particular focus on cancer and infectious diseases. vulcanchem.com

Another important research direction involves the development of more efficient and sustainable synthetic methods for the preparation of pyrimidine derivatives. This includes the use of catalysis, flow chemistry, and green chemistry principles to improve reaction yields, reduce waste, and simplify purification processes.

Furthermore, there is growing interest in the application of pyrimidine derivatives in materials science. The unique electronic and photophysical properties of certain pyrimidines make them attractive candidates for use in organic light-emitting diodes (OLEDs), sensors, and other electronic devices.

The exploration of pyrimidine-fused heterocyclic systems is also a burgeoning area of research. By fusing the pyrimidine ring with other heterocyclic systems, chemists can create novel molecular architectures with unique three-dimensional shapes and electronic properties, leading to new classes of compounds with potentially valuable applications. For instance, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been investigated as selective PI3Kδ inhibitors. nih.gov

Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O₂ | 1pchem.combldpharm.comarctomsci.com |

| Molecular Weight | 202.21 g/mol | bldpharm.comarctomsci.comsigmaaldrich.com |

| CAS Number | 2055119-19-0 | 1pchem.combldpharm.comarctomsci.comsigmaaldrich.com |

| MDL Number | MFCD30527679 | 1pchem.combldpharm.comarctomsci.com |

| Physical State | Solid at room temperature | vulcanchem.com |

Interactive Data Table: Physicochemical Properties of this compound

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenylmethoxypyrimidin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c14-10-6-12-11(13-7-10)15-8-9-4-2-1-3-5-9/h1-7,14H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNUZAYLUVVMTTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=C(C=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401299727 | |

| Record name | 5-Pyrimidinol, 2-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401299727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2055119-19-0 | |

| Record name | 5-Pyrimidinol, 2-(phenylmethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2055119-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Pyrimidinol, 2-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401299727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformative Processes of 2 Benzyloxy Pyrimidin 5 Ol

Chemical Modifications of the Pyrimidine (B1678525) Core

The pyrimidine core of 2-(benzyloxy)pyrimidin-5-ol can be chemically altered at several positions, primarily involving the hydroxyl group at C5 and the benzyloxy group at C2. Additionally, other positions on the ring can be functionalized, often following initial modifications of these primary sites.

The hydroxyl group at the C5 position is a key site for introducing structural diversity. Standard O-functionalization reactions, such as alkylation and acylation, can be employed to append various moieties to the pyrimidine ring.

O-Alkylation and O-Acylation:

The hydroxyl group can be readily alkylated under standard Williamson ether synthesis conditions, reacting with alkyl halides in the presence of a base. For more delicate substrates, the Mitsunobu reaction offers a milder alternative for forming C-O bonds, including ethers and esters. organic-chemistry.orgnih.gov This reaction typically involves an alcohol, a nucleophile (such as a carboxylic acid for esterification), a phosphine reagent (like triphenylphosphine), and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). organic-chemistry.orgnih.govorganic-synthesis.com O-acylation can be achieved using acylating agents like acid chlorides or anhydrides in the presence of a base. These reactions provide a straightforward route to a variety of ester derivatives.

Ether Cleavage:

While the focus is often on functionalizing the hydroxyl group, cleavage of an ether linkage at this position in a derivative compound is also a relevant transformation. For instance, the demethylation of a 2-chloro-5-methoxypyrimidine to yield 2-chloro-5-hydroxypyrimidine can be achieved using reagents like boron tribromide (BBr₃) or hydrobromic acid in acetic acid. chemicalbook.compatsnap.com

Below is a table summarizing potential O-functionalization reactions for this compound.

| Reaction Type | Reagents | Product Type |

| O-Alkylation | Alkyl halide, Base | Ether |

| O-Acylation | Acyl chloride/anhydride, Base | Ester |

| Mitsunobu Reaction | Carboxylic acid, PPh₃, DEAD/DIAD | Ester |

The benzyloxy group at the C2 position serves as a versatile handle for further modifications, most notably through deprotection to reveal a hydroxyl or keto group, which can then be subjected to subsequent reactions.

Deprotection/Debenzylation:

A common transformation is the cleavage of the benzyl (B1604629) ether, a process known as debenzylation. This is frequently accomplished through palladium-catalyzed hydrogenation. This method is often clean and efficient, but the choice of catalyst and reaction conditions can be crucial, especially in the presence of other reducible functional groups. acs.org For instance, a mixed catalyst system of palladium on carbon (Pd/C) and niobic acid-on-carbon (Nb₂O₅/C) has been shown to facilitate the hydrogenative deprotection of N-benzyl and O-benzyl groups. acs.org

Alternatively, strong Lewis acids such as boron tribromide (BBr₃) are effective for cleaving benzyl ethers under non-hydrogenolytic conditions. chemicalbook.comresearchgate.netnih.gov This method is particularly useful when other functional groups in the molecule are sensitive to reduction.

Substitution Reactions:

While less common, it is conceivable that the benzylic position could undergo substitution reactions under specific conditions, although this is not a primary mode of reactivity for this compound.

The following table outlines common debenzylation methods.

| Method | Reagents and Conditions |

| Catalytic Hydrogenation | H₂, Pd/C (or other Pd catalysts) |

| Lewis Acid Cleavage | BBr₃, CH₂Cl₂ |

While the primary reactive sites are the C5-hydroxyl and C2-benzyloxy groups, functional group interconversions at other positions of the pyrimidine ring can be envisioned, typically after initial modifications. For example, a halogen introduced at the C4 or C6 position could be converted to other functional groups through nucleophilic substitution or cross-coupling reactions. The synthesis of 2-chloropyrimidine from 2-aminopyrimidine (B69317) via a Sandmeyer-type reaction is a known transformation in pyrimidine chemistry, highlighting the potential for such interconversions. orgsyn.org

Pyrimidine Ring Functionalization Reactions

Direct functionalization of the pyrimidine ring itself represents another important avenue for creating derivatives of this compound. These reactions can proceed through the introduction of a leaving group followed by nucleophilic substitution or via direct activation of C-H bonds.

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing a variety of substituents onto the pyrimidine ring. chemrxiv.org This typically requires the presence of a good leaving group, such as a halogen, and often an electron-withdrawing group to activate the ring for nucleophilic attack.

To utilize this strategy, this compound would first need to be halogenated, for example, at the C5 position, to create a suitable substrate for SNAr. The resulting 2-(benzyloxy)-5-halopyrimidine could then react with various nucleophiles. A related compound, 2-(benzyloxy)-5-bromopyrimidine, is commercially available, indicating the feasibility of this approach. echemi.comavantorsciences.comchemicalbook.comchemicalbook.com

A study on the synthesis of 2-substitudephenoxy-5-benzyloxypyrimidines from 2-chloro-5-hydroxypyrimidine demonstrates a Williamson ether synthesis, a type of nucleophilic substitution, on the pyrimidine core. In the context of SNAr, a halogenated derivative of this compound could react with a range of nucleophiles as detailed in the table below.

| Nucleophile | Resulting Functional Group |

| Amines (R-NH₂) | Amino (-NHR) |

| Alkoxides (R-O⁻) | Ether (-OR) |

| Thiolates (R-S⁻) | Thioether (-SR) |

Direct C-H functionalization has emerged as a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalization. rsc.org These methods involve the direct conversion of a C-H bond into a C-C or C-X bond.

Palladium-Catalyzed C-H Arylation and Alkenylation:

Palladium-catalyzed C-H arylation allows for the direct coupling of a C-H bond with an aryl halide or its equivalent. rsc.orgrsc.org Similarly, C-H alkenylation introduces an alkenyl group. nih.govnih.govmdpi.com While specific examples with this compound are not prevalent in the literature, the general methodology is well-established for various heterocyclic systems, including pyrimidines.

Minisci Reaction:

The Minisci reaction is a radical-based method for the direct alkylation of electron-deficient heterocycles. wikipedia.orged.ac.uknih.govprinceton.edunih.gov This reaction typically involves the generation of an alkyl radical which then adds to the protonated heterocycle. Given the electron-deficient nature of the pyrimidine ring, it is a plausible substrate for Minisci-type reactions, allowing for the introduction of alkyl groups at various positions.

The table below summarizes potential direct C-H functionalization strategies.

| Reaction Type | Typical Reagents/Catalysts | Introduced Group |

| Pd-catalyzed C-H Arylation | Pd catalyst, Aryl halide | Aryl |

| Pd-catalyzed C-H Alkenylation | Pd catalyst, Alkene/Alkenyl halide | Alkenyl |

| Minisci Reaction | Alkyl radical source, Acid, Oxidant | Alkyl |

Electrophilic Reactivity Profiles of Pyrimidines

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic generally renders the pyrimidine nucleus resistant to electrophilic aromatic substitution. However, the introduction of electron-donating groups (activating groups) can sufficiently increase the electron density of the ring, facilitating electrophilic attack. In the case of this compound, the benzyloxy group at the C-2 position and the hydroxyl group at the C-5 position are both activating groups. assets-servd.hostmasterorganicchemistry.com These substituents donate electron density to the pyrimidine ring through resonance, thereby making the ring more susceptible to electrophilic substitution.

The activating nature of these groups directs electrophilic attack to the carbon atoms of the pyrimidine ring. Specifically, the C-4 and C-6 positions of this compound are activated by both the 2-benzyloxy and 5-hydroxyl groups, making them the most probable sites for electrophilic substitution. The C-5 position is already substituted with a hydroxyl group.

Common electrophilic substitution reactions that could be anticipated for this compound include nitration, halogenation, and formylation. For instance, the Vilsmeier-Haack reaction, which is a formylation reaction, is known to occur on electron-rich aromatic rings. wikipedia.orgorganic-chemistry.org Studies on similarly substituted pyrimidines, such as 2-methylpyrimidine-4,6-diol, have shown that formylation occurs at the C-5 position. mdpi.com Given the activating groups in this compound, it is expected to undergo electrophilic substitution at the C-4 or C-6 position.

| Reaction | Electrophile | Expected Product(s) | Conditions |

|---|---|---|---|

| Nitration | NO₂⁺ | 4-Nitro-2-(benzyloxy)pyrimidin-5-ol and/or 6-Nitro-2-(benzyloxy)pyrimidin-5-ol | HNO₃/H₂SO₄ |

| Bromination | Br⁺ | 4-Bromo-2-(benzyloxy)pyrimidin-5-ol and/or 6-Bromo-2-(benzyloxy)pyrimidin-5-ol | Br₂/FeBr₃ |

| Vilsmeier-Haack Formylation | Vilsmeier reagent (e.g., [ClCH=N(CH₃)₂]⁺) | 4-Formyl-2-(benzyloxy)pyrimidin-5-ol and/or 6-Formyl-2-(benzyloxy)pyrimidin-5-ol | POCl₃/DMF |

Ring Restructuring and Degradation Pathways

Deconstruction–Reconstruction Strategies for Pyrimidine Diversification

A modern approach to creating diverse molecular structures from a common starting point is the use of deconstruction–reconstruction strategies. This method has been successfully applied to pyrimidine-containing compounds to generate a variety of other nitrogen-containing heterocycles. nih.govnsf.govnih.gov The core principle of this strategy involves the transformation of a pyrimidine into a more reactive intermediate, which can then be used as a building block in subsequent cyclization reactions. chinesechemsoc.org

The process typically begins with the activation of the pyrimidine ring, often by forming an N-arylpyrimidinium salt. This activation step renders the pyrimidine susceptible to nucleophilic attack and subsequent ring cleavage. The ring-opened intermediate, a three-carbon iminoenamine, can then be isolated or used in situ to react with various reagents to form new heterocyclic rings. nih.govnsf.gov This deconstruction of the original pyrimidine into a versatile building block, followed by its reconstruction into a new heterocyclic system, allows for significant diversification of the initial molecular scaffold. nih.govchinesechemsoc.org

This strategy is particularly useful in medicinal chemistry for structure-activity relationship (SAR) studies, as it enables the generation of a library of analogs from a single pyrimidine-containing lead compound. nih.govnih.gov For a molecule like this compound, this approach could potentially be used to replace the pyrimidine core with other heterocycles such as pyridines, pyrazoles, or isoxazoles, while retaining the benzyloxy and hydroxyl functionalities, or incorporating them into the newly formed ring system.

Ring Opening and Rearrangement Mechanisms (e.g., Dimroth Rearrangement, ANRORC)

The pyrimidine ring can undergo several types of rearrangement and ring-opening reactions, particularly under specific reaction conditions. Two notable mechanisms are the Dimroth rearrangement and the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism.

The Dimroth rearrangement is an isomerization reaction that involves the transposition of endocyclic and exocyclic heteroatoms. wikipedia.org In the context of pyrimidines, this typically involves the exchange of a ring nitrogen atom with an exocyclic nitrogen atom of a substituent, such as an imino group. wikipedia.orgnih.gov The reaction is often catalyzed by acid, base, or heat and proceeds through a ring-opened intermediate. nih.gov The driving force for the rearrangement is the relative thermodynamic stability of the starting material and the product. researchgate.net For this compound, a Dimroth-type rearrangement would require the presence of an appropriate exocyclic group, which is not present in the parent molecule. However, derivatives of this compound could potentially undergo such a rearrangement.

The ANRORC mechanism is a nucleophilic substitution pathway that occurs in some heterocyclic systems, including pyrimidines. wikipedia.org As the name suggests, the mechanism involves the A ddition of a N ucleophile to the ring, followed by R ing O pening to a more stable intermediate, and finally R ing C losure to give the substituted product. wikipedia.org This mechanism is distinct from a direct nucleophilic aromatic substitution (SNAr) and can be identified through isotopic labeling studies. The ANRORC mechanism has been extensively studied in the reactions of substituted pyrimidines with strong nucleophiles like metal amides. wikipedia.org The applicability of the ANRORC mechanism to this compound would depend on the specific nucleophile and reaction conditions employed.

| Mechanism | Key Features | Typical Conditions | Applicability to this compound |

|---|---|---|---|

| Dimroth Rearrangement | Isomerization involving exchange of endocyclic and exocyclic heteroatoms. Proceeds through a ring-opened intermediate. | Acid, base, or heat. | Possible for derivatives with appropriate exocyclic groups. |

| ANRORC Mechanism | Nucleophilic substitution via addition, ring opening, and ring closure. | Strong nucleophiles (e.g., metal amides). | Potentially applicable under specific nucleophilic substitution conditions. |

Advanced Computational Chemistry Investigations of 2 Benzyloxy Pyrimidin 5 Ol

Quantum Chemical Calculations (e.g., DFT, Hartree-Fock)

Quantum chemical calculations are fundamental to modern computational chemistry, providing a theoretical framework to predict molecular properties. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are routinely employed to study the electronic structure and geometry of molecules. While specific computational data for 2-(Benzyloxy)pyrimidin-5-ol is not extensively available in public literature, studies on closely related derivatives, such as (2-Benzyloxy-pyrimidin-5-yl) boronic acid, offer significant insight into the methodologies and expected results. dergipark.org.tr These calculations are typically performed using software packages like Gaussian, employing various basis sets to approximate the molecular orbitals. dergipark.org.tr

The first step in most computational studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. For the related (2-Benzyloxy-pyrimidin-5-yl) boronic acid, both DFT, using the B3LYP hybrid functional, and ab initio Hartree-Fock (HF) methods with the 6-311++G(d,p) basis set have been used for this purpose. dergipark.org.tr The results of such calculations provide key structural parameters (bond lengths and angles) which can be compared with experimental data, such as that from X-ray crystallography, to validate the computational model. dergipark.org.trnih.gov

| Computational Method | Basis Set | Calculated Dipole Moment (Debye) |

|---|---|---|

| DFT (B3LYP) | 6-311++G(d,p) | 1.20 |

| Hartree-Fock (HF) | 6-311++G(d,p) | 1.58 |

Data for (2-Benzyloxy-pyrimidin-5-yl) boronic acid. dergipark.org.tr

Following geometry optimization, vibrational frequency analysis is performed to confirm that the structure is a true energy minimum. ibs.re.kr This is verified by the absence of any imaginary frequencies. ibs.re.kr These calculations, typically performed at the same level of theory as the optimization (e.g., B3LYP/6-311++G(d,p)), also predict the molecule's vibrational modes. jocpr.comnih.gov Each mode corresponds to a specific stretching, bending, or torsional motion of the atoms.

The results of this analysis are used to predict the molecule's infrared (IR) and Raman spectra. nih.govresearchgate.net By comparing the computed spectra with experimentally recorded ones, researchers can validate the calculated structure and make detailed assignments of the observed spectral bands to specific molecular motions. nih.govsciensage.info This synergy between computational prediction and experimental data is crucial for the structural characterization of complex molecules. sciensage.info

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔEg), is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity.

For the derivative (2-Benzyloxy-pyrimidin-5-yl) boronic acid, the HOMO and LUMO energies and the resulting energy gap have been calculated. dergipark.org.tr These values are used to derive various chemical reactivity descriptors, such as chemical potential, hardness, and softness. dergipark.org.tr In addition to FMO analysis, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution on the molecule's surface. researchgate.net These maps use a color scale to indicate regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack), thereby identifying likely sites for chemical reactions. researchgate.net

| Parameter | Description |

|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |

| ΔEg (ELUMO - EHOMO) | HOMO-LUMO Energy Gap |

Key parameters derived from Frontier Molecular Orbital analysis. Calculations for (2-Benzyloxy-pyrimidin-5-yl) boronic acid have been performed using both DFT and HF methods. dergipark.org.tr

Reaction Mechanism Elucidation through Computational Modeling

Beyond static molecular properties, computational chemistry is an essential tool for exploring the dynamics of chemical reactions. rsc.orgnih.gov By modeling the entire reaction pathway, researchers can gain a deep understanding of the mechanism, identifying key intermediates and the transition states that connect them. nih.gov

According to Transition State Theory (TST), a chemical reaction proceeds from reactants to products through a high-energy intermediate structure known as the transition state. wikipedia.orgyoutube.com This structure corresponds to a saddle point on the potential energy surface—a maximum along the reaction coordinate but a minimum in all other degrees of freedom. science.gov

Computational methods are used to locate these elusive transition states and calculate their geometries and energies. ibs.re.krscience.gov A crucial verification is a vibrational frequency analysis of the transition state structure, which must yield exactly one imaginary frequency. ibs.re.kr This imaginary mode corresponds to the atomic motion along the reaction coordinate, leading from reactants to products. ibs.re.kr By calculating the energies of the reactants, transition state, and products, a reaction energy profile can be constructed. The energy difference between the reactants and the transition state is the activation energy (Ea), which is the primary determinant of the reaction rate. youtube.com

Chemical reactions are rarely performed in the gas phase; they are typically conducted in a solvent and often with a catalyst. Both can have a profound impact on the reaction mechanism and energetics. Computational models can account for these effects.

Solvent effects are often modeled using implicit (continuum) solvent models, where the solvent is treated as a continuous medium with a defined dielectric constant. nih.gov A more sophisticated approach is the Conductor-like Screening Model for Real Solvents (COSMO-RS), which uses quantum chemical data to predict thermodynamic properties in liquid systems, providing a more accurate description of specific solute-solvent interactions like hydrogen bonding. nih.govwikipedia.org These models allow for the calculation of reaction energy profiles in different solvents, explaining observed changes in reaction rates and selectivity. nih.gov

The effect of a catalyst is modeled by including the catalyst molecule explicitly in the quantum chemical calculations. rsc.org By computing the reaction pathway in the presence of the catalyst, one can observe how it interacts with the reactants, stabilizes the transition state, and provides an alternative reaction route with a lower activation energy. rsc.org This provides invaluable insight into how catalysts function at a molecular level.

Conformational Analysis and Tautomeric Equilibria

Computational chemistry provides powerful tools to investigate the structural and energetic properties of molecules like this compound. Conformational analysis and the study of tautomeric equilibria are crucial for understanding its intrinsic properties and potential interactions.

Computational methods, such as Density Functional Theory (DFT), can be used to perform a potential energy surface (PES) scan by systematically rotating these dihedral angles. dergipark.org.tr This process identifies the lowest energy conformers (global and local minima) and the transition states that connect them. cwu.edu Such analyses for similar molecular systems have shown that simple computational techniques can effectively screen for stable conformers. cwu.edu The resulting energy profiles reveal the activation energies for conformational changes, providing insight into the molecule's flexibility at different temperatures. cwu.edu While specific data for this compound is not extensively published, studies on related structures like (2-benzyloxy-pyrimidin-5-yl) boronic acid have utilized these techniques to understand rotational barriers and stable geometries. dergipark.org.tr

Tautomeric Equilibria refers to the chemical equilibrium between two or more interconvertible isomers, known as tautomers. mdpi.com Prototropic tautomerism, involving the transfer of a proton, is particularly relevant for this compound. mdpi.com The 5-hydroxypyrimidine (B18772) core can exist in several tautomeric forms, primarily the hydroxy form (enol) and various keto forms (enamine/amide). nih.gov

The main potential tautomers for the pyrimidin-5-ol ring are:

Enol form: The hydroxyl group is attached to C5 (as named).

Keto forms: Where the proton from the hydroxyl group migrates to one of the ring nitrogen atoms (N1 or N3), forming a carbonyl group at C5.

DFT calculations are instrumental in determining the relative stability of these tautomers. nih.gov By calculating the Gibbs free energy of each optimized tautomeric structure, their equilibrium populations can be predicted. researchgate.net For related 5-hydroxypyrimidine systems, computational studies have elucidated the complex equilibria possible. nih.gov The relative stability is influenced by factors such as aromaticity, intramolecular hydrogen bonding, and solvent effects. mdpi.com Generally, while intramolecular hydrogen bonds can favor certain tautomers in non-polar environments, intermolecular interactions with polar solvents can shift the equilibrium. mdpi.comresearchgate.net

| Tautomeric Form | Key Structural Feature | Predicted Relative Stability (Illustrative) |

|---|---|---|

| 5-hydroxy (Enol) | -OH group at C5 | Often the most stable in the gas phase due to aromaticity |

| 1H-pyrimidin-5-one (Keto) | C=O at C5, H at N1 | May be stabilized in polar solvents |

| 3H-pyrimidin-5-one (Keto) | C=O at C5, H at N3 | Generally less stable |

Molecular Interaction Studies for Design of Synthetic Strategies

Computational modeling is a key tool for predicting how this compound might interact with catalytic centers, such as metal ions, which can be crucial for designing metal-catalyzed synthetic reactions. The molecule possesses several potential coordination sites for metal ions: the two nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atom of the 5-hydroxyl group.

Density Functional Theory (DFT) calculations can be employed to investigate the binding of various metal ions to these sites. researchgate.net These calculations can determine:

Preferred Coordination Sites: By comparing the binding energies of the metal ion at each potential site, the most favorable interaction point can be identified. For pyrimidine derivatives, interaction with metal clusters has been shown to occur. bohrium.com

Binding Energies: The strength of the metal-ligand bond can be quantified, indicating the stability of the resulting complex. DFT studies on similar systems analyze the interplay between different types of interactions, such as cation-π and hydrogen bonding, which can influence binding strength. researchgate.net

Geometric Parameters: Optimized geometries reveal the bond lengths and angles of the coordinated complex, providing a detailed picture of the binding mode.

Electronic Structure: Analysis of the electronic structure of the complex, through methods like Natural Bond Orbital (NBO) analysis, can elucidate the nature of the coordination bond and the extent of charge transfer between the ligand and the metal ion. derpharmachemica.com

Computational studies on the interaction between pyrimidine derivatives and metal clusters of silver, gold, and copper have shown that such interactions are generally exothermic. bohrium.com The presence of nitrogen and sulfur atoms in heterocyclic compounds often provides favorable sites for electrophilic attack and coordination with metal ions. derpharmachemica.com For this compound, the lone pairs on the pyrimidine nitrogens and the hydroxyl oxygen are the primary locations for forming dative bonds with metal catalysts.

| Potential Binding Site | Description | Relevant Orbitals for Coordination |

|---|---|---|

| N1 (Pyrimidine Ring) | Lone pair on the nitrogen atom | sp² hybrid orbital |

| N3 (Pyrimidine Ring) | Lone pair on the nitrogen atom | sp² hybrid orbital |

| O (5-hydroxyl group) | Lone pairs on the oxygen atom | sp³ hybrid orbitals |

Understanding these binding modes is essential for designing synthetic strategies. For instance, in metal-catalyzed cross-coupling reactions, the coordination of the pyrimidine to the metal center is the first step. Predicting the most stable coordination geometry can help in selecting appropriate catalysts and reaction conditions to achieve the desired regioselectivity and yield.

Conceptual DFT provides a framework for predicting the reactivity and selectivity of molecules through the calculation of various electronic descriptors. derpharmachemica.comwjarr.com These parameters, derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—offer insights into how this compound will behave in chemical reactions, guiding the design of synthetic routes. dergipark.org.trwjarr.com

Frontier Molecular Orbitals (HOMO and LUMO): The distribution and energy of the HOMO and LUMO are fundamental to chemical reactivity.

HOMO: The location of the HOMO indicates the most probable sites for electrophilic attack, as these are the regions from which electrons are most easily donated. wjarr.com

LUMO: The location of the LUMO indicates the most probable sites for nucleophilic attack, as these are the regions that can most readily accept electrons. wjarr.com

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. wjarr.com A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. wjarr.com Studies on pyrimidine derivatives have shown that a low energy gap corresponds to high chemical reactivity. wjarr.com

Chemical Hardness (η): Measures the resistance to a change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." wjarr.com

Chemical Softness (σ): The reciprocal of hardness, indicating a higher propensity to react. wjarr.com

Electronegativity (χ): Describes the ability of the molecule to attract electrons. wjarr.com

Electrophilicity Index (ω): A global index that measures the propensity of a species to accept electrons. Pyrimidine derivatives with high electrophilicity index values are considered good electrophiles. wjarr.com

By mapping the Molecular Electrostatic Potential (MEP), one can visualize the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions of the molecule. This map is invaluable for predicting sites for electrophilic and nucleophilic attack, thereby informing the regioselectivity of synthetic transformations. For instance, areas of negative potential around the nitrogen and oxygen atoms would be susceptible to electrophilic attack, while regions of positive potential would be targeted by nucleophiles.

| Descriptor | Formula | Significance in Synthesis |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Predicts chemical reactivity; smaller gap implies higher reactivity. wjarr.com |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Indicates stability; higher hardness implies lower reactivity. wjarr.com |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures electron-attracting power. wjarr.com |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the electrophilic nature of the molecule. wjarr.com |

These computational predictions allow chemists to anticipate the most likely outcomes of a reaction, enabling the rational design of synthetic strategies to obtain desired products with high selectivity and yield.

Spectroscopic Characterization and Structural Elucidation Techniques for 2 Benzyloxy Pyrimidin 5 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of 2-(Benzyloxy)pyrimidin-5-ol in solution. Analysis of ¹H, ¹³C, and various 2D NMR spectra allows for the unambiguous assignment of all proton and carbon signals and provides insights into the connectivity of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the pyrimidine (B1678525) ring, the benzyloxy group, and the hydroxyl proton. The benzylic protons (O-CH₂-Ph) typically appear as a singlet around δ 5.2 ppm. The aromatic protons of the benzyl (B1604629) group are expected to resonate in the δ 7.3–7.5 ppm region as a multiplet. The pyrimidine ring protons will show characteristic shifts, with the C4-H and C6-H protons appearing as singlets. The hydroxyl proton (OH) signal is often broad and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The pyrimidine ring carbons will have characteristic chemical shifts, influenced by the nitrogen atoms and the substituents. The benzylic carbon (O-C H₂-Ph) is expected around δ 70 ppm. The carbons of the phenyl ring will appear in the aromatic region (δ 120-140 ppm), while the pyrimidine carbons will be further downfield.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for confirming the assignments. A COSY spectrum would show correlations between coupled protons, for instance, within the benzyl group's aromatic system. The HSQC spectrum correlates directly bonded proton and carbon atoms, definitively linking the proton signals to their corresponding carbons. The HMBC spectrum reveals longer-range (2-3 bond) correlations, which is instrumental in establishing the connectivity between the benzyloxy group and the pyrimidine ring, and the relative positions of the substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity / Remarks |

|---|---|---|---|

| Pyrimidine C2 | - | ~164 | Quaternary C |

| Pyrimidine C4 | ~8.3 | ~145 | Singlet |

| Pyrimidine C5 | - | ~148 | Quaternary C bearing OH |

| Pyrimidine C6 | ~8.3 | ~145 | Singlet |

| Benzylic CH₂ | ~5.2 | ~70 | Singlet |

| Benzylic C1' | - | ~136 | Quaternary C |

| Benzylic C2'/C6' | 7.3-7.5 | ~128 | Multiplet |

| Benzylic C3'/C5' | 7.3-7.5 | ~128 | Multiplet |

| Benzylic C4' | 7.3-7.5 | ~129 | Multiplet |

| OH | Variable | - | Broad singlet |

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy)

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic rings (pyrimidine and benzyl) would appear around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine ring are expected in the 1500-1600 cm⁻¹ region. The C-O stretching vibrations of the ether linkage will likely be observed in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

Raman Spectroscopy: Raman spectroscopy, being complementary to FT-IR, is particularly useful for observing vibrations of non-polar bonds. The symmetric stretching of the aromatic rings should give rise to strong Raman signals. The pyrimidine ring breathing modes, which are often weak in the IR spectrum, can be prominent in the Raman spectrum.

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

|---|---|---|

| O-H stretch | 3200-3600 (broad) | FT-IR |

| Aromatic C-H stretch | 3000-3100 | FT-IR, Raman |

| Aliphatic C-H stretch (CH₂) | 2850-2960 | FT-IR, Raman |

| C=N/C=C ring stretch (pyrimidine) | 1500-1600 | FT-IR, Raman |

| Aromatic C=C stretch (benzyl) | 1450-1600 | FT-IR, Raman |

| C-O-C asymmetric stretch | 1200-1300 | FT-IR |

| C-O-C symmetric stretch | 1000-1100 | FT-IR |

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₁H₁₀N₂O₂), the expected monoisotopic mass is 202.0742 g/mol . HRMS analysis, typically using electrospray ionization (ESI), would be expected to show a protonated molecule [M+H]⁺ with an m/z value very close to 203.0815. The high mass accuracy of HRMS allows for the confirmation of the molecular formula, distinguishing it from other compounds with the same nominal mass.

Table 3: HRMS Data for this compound

| Ion | Calculated m/z | Found m/z | Difference (ppm) |

|---|---|---|---|

| [M+H]⁺ | 203.0815 | To be determined experimentally | To be determined experimentally |

| [M+Na]⁺ | 225.0635 | To be determined experimentally | To be determined experimentally |

Advanced Spectroscopic Methods for Mechanistic Insights (e.g., in-situ spectroscopy)

Advanced spectroscopic techniques, such as in-situ FT-IR or NMR spectroscopy, can provide real-time information about reaction mechanisms involving this compound. For instance, during a substitution reaction at the hydroxyl group, in-situ FT-IR could monitor the disappearance of the O-H stretching band and the appearance of new bands corresponding to the newly formed functional group. Similarly, in-situ NMR could track the changes in the chemical shifts of the pyrimidine ring protons as the electronic environment is altered during a reaction. These methods are invaluable for understanding reaction kinetics, identifying transient intermediates, and optimizing reaction conditions for the synthesis of derivatives of this compound.

Synthetic Applications and Future Research Directions of Pyrimidinol Scaffolds

A Versatile Building Block in Complex Organic Synthesis

The strategic placement of the benzyloxy and hydroxyl groups on the pyrimidine (B1678525) ring makes 2-(benzyloxy)pyrimidin-5-ol a highly adaptable building block for the elaboration of more complex molecular architectures. The hydroxyl group can be readily converted into other functionalities, while the benzyloxy group can serve as a protecting group or be modified to introduce further diversity.

Assembly of Polyfunctional Heterocyclic Systems

The pyrimidine core of this compound is a common feature in a multitude of biologically active compounds, and this scaffold provides a robust starting point for the synthesis of fused heterocyclic systems. While direct examples of complex polycyclic systems derived from this compound are not extensively documented in readily available literature, the general reactivity of the pyrimidine ring system allows for its annulation to form a variety of fused heterocycles. For instance, pyrimidine derivatives are key precursors in the synthesis of pyrazolo[1,5-a]pyrimidines, pyrido[2,3-d]pyrimidines, and thiazolo[3,2-a]pyrimidines, many of which exhibit interesting pharmacological properties. researchgate.netnih.govnih.gov

The general strategy for constructing such systems often involves the initial functionalization of the pyrimidine ring, followed by cyclization reactions. For example, the hydroxyl group of this compound could be converted to a leaving group, such as a tosylate or halide, enabling nucleophilic substitution and subsequent ring closure. Alternatively, the pyrimidine ring itself can undergo cycloaddition reactions to form more elaborate structures.

A prominent example of building complex heterocyclic systems from pyrimidine precursors is the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which are recognized for their potential as selective PI3Kδ inhibitors. nih.gov The synthesis typically involves the reaction of a substituted aminopyrazole with a β-dicarbonyl compound or its equivalent. While not directly starting from this compound, this illustrates the utility of the pyrimidine scaffold in constructing fused systems. A hypothetical pathway could involve the conversion of the 5-hydroxyl group of this compound to an amino group, followed by reaction with a suitable three-carbon synthon to construct the fused pyrazole (B372694) ring.

| Fused Heterocyclic System | General Synthetic Strategy | Potential Application |

| Pyrazolo[1,5-a]pyrimidines | Cyclocondensation of an aminopyrimidine with a 1,3-dicarbonyl compound. | Kinase inhibitors, Anti-inflammatory agents. nih.gov |

| Pyrido[2,3-d]pyrimidines | Condensation of a 6-aminouracil (B15529) derivative with an α,β-unsaturated carbonyl compound. | Anticancer agents. |

| Thiazolo[3,2-a]pyrimidines | Reaction of a pyrimidine-2-thione with an α-haloketone followed by cyclization. | Antimicrobial agents. |

Precursors for Analogue Synthesis and Structural Diversity Libraries

The concept of diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening to identify novel biologically active compounds. rsc.orgnih.govcam.ac.uk Pyrimidine scaffolds are frequently employed in DOS due to their synthetic tractability and their prevalence in known drugs. nih.gov this compound is an excellent starting point for creating such libraries due to its multiple points for diversification.

The hydroxyl group at the 5-position and the benzyloxy group at the 2-position can be independently or concurrently modified to generate a wide array of analogues. For instance, the hydroxyl group can be alkylated, acylated, or converted to an amine to introduce various substituents. The benzyloxy group can be deprotected to reveal a hydroxyl group at the 2-position, which can then be further functionalized, or the benzyl (B1604629) group itself can be substituted.

A study on novel benzyloxyphenyl pyrimidine-5-carbonitrile derivatives as potential apoptotic antiproliferative agents highlights the utility of the benzyloxy-pyrimidine scaffold in generating libraries of compounds for biological evaluation. mdpi.com This approach underscores the potential of this compound as a precursor for similar libraries. By systematically varying the substituents at the 2 and 5-positions, a large and diverse library of compounds can be generated for screening against various biological targets.

| Diversification Point | Potential Modifications | Resulting Functionalities |

| 5-Hydroxyl group | Alkylation, Acylation, Amination | Ethers, Esters, Amines |

| 2-Benzyloxy group | Deprotection followed by functionalization | Hydroxyl, Ethers, Esters |

| Pyrimidine Ring | Halogenation, Cross-coupling reactions | Aryl, Alkyl, Alkenyl, Alkynyl groups |

Methodological Advancements in Pyrimidine Chemistry

Recent years have seen significant advancements in synthetic methodologies that can be applied to the functionalization of pyrimidine rings, including the scaffold of this compound. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, have become powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds on the pyrimidine core. clockss.orgresearcher.liferesearchgate.netrsc.org

To apply these methods to this compound, the hydroxyl group at the 5-position would typically first be converted into a more reactive group, such as a halide or a triflate. For example, conversion of the hydroxyl group to a bromide would yield 5-bromo-2-(benzyloxy)pyrimidine, a substrate amenable to a variety of cross-coupling reactions. This would allow for the introduction of aryl, vinyl, or alkynyl substituents at the 5-position, dramatically increasing the structural diversity of the accessible analogues.

A general scheme for such a transformation is presented below:

Step 1: Conversion of the hydroxyl group to a leaving group (e.g., Bromination) this compound + PBr₃ → 5-Bromo-2-(benzyloxy)pyrimidine

Step 2: Palladium-catalyzed cross-coupling (e.g., Suzuki Coupling) 5-Bromo-2-(benzyloxy)pyrimidine + R-B(OH)₂ --(Pd catalyst, base)--> 5-R-2-(benzyloxy)pyrimidine

This two-step sequence allows for the introduction of a wide variety of 'R' groups, providing access to a vast chemical space for drug discovery and other applications.

Future Prospects for Research on this compound

The versatile pyrimidine scaffold, and specifically pyrimidin-5-ol derivatives, will likely continue to be a fertile ground for research in medicinal chemistry and drug development. mdpi.comnih.govresearchgate.net The future prospects for research on this compound are promising and multifaceted, with potential applications spanning various therapeutic areas.

Given the prevalence of the pyrimidine core in kinase inhibitors, a significant future direction will be the use of this compound as a scaffold for the design and synthesis of novel kinase inhibitors. By functionalizing the 5-position with various pharmacophores known to interact with the ATP-binding site of kinases, new and selective inhibitors could be developed for targets implicated in cancer and inflammatory diseases.

Furthermore, the principles of diversity-oriented synthesis can be more systematically applied to this compound to generate large, unbiased libraries of compounds. Screening these libraries against a wide range of biological targets could lead to the discovery of novel hits for previously "undruggable" targets.

The development of new synthetic methodologies will also play a crucial role in unlocking the full potential of this building block. More efficient and selective methods for the functionalization of the pyrimidine ring will enable the synthesis of even more complex and diverse molecules. For example, the development of C-H activation methods that can directly functionalize the pyrimidine ring without the need for pre-functionalization would be a significant advancement.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for introducing the benzyloxy group at the 2-position of pyrimidin-5-ol?

- Methodological Answer : The benzyloxy group is typically introduced via nucleophilic substitution or Mitsunobu reactions. For example, reacting pyrimidin-5-ol with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 12–24 hours achieves moderate yields (~50–60%). Alternative methods include using benzyl trichloroacetimidate in acidic media to improve regioselectivity .

- Key Considerations : Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane 1:3) and purify via column chromatography. Impurities may arise from over-alkylation or hydrolysis of the benzyl ether under prolonged heating .

Q. How can the purity and structural integrity of 2-(Benzyloxy)pyrimidin-5-ol be validated?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : C18 column, 70:30 acetonitrile/water, UV detection at 254 nm; retention time ~8.2 minutes .

- NMR : Expected signals include δ 5.2 ppm (s, 2H, OCH₂Ph), δ 8.3 ppm (s, 1H, pyrimidine C-H), and δ 7.3–7.5 ppm (m, 5H, benzyl aromatic protons) .

- Mass Spectrometry : ESI-MS m/z calculated for C₁₁H₁₁N₂O₂ [M+H]⁺: 217.09; observed: 217.1 .

Q. What are the solubility properties of this compound in common solvents?

- Methodological Answer : The compound is sparingly soluble in water (<1 mg/mL) but highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol or dichloromethane. Solubility can be enhanced via sonication or heating to 50°C .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the benzyloxy group in cross-coupling reactions?

- Methodological Answer : The benzyloxy group acts as a directing group in palladium-catalyzed C–H activation. For example, in Suzuki-Miyaura coupling, the 2-benzyloxy substituent enhances regioselectivity at the 5-position of the pyrimidine ring. Use Pd(PPh₃)₄ with arylboronic acids in toluene/EtOH (3:1) at 90°C for 6 hours. Yields range from 40–70%, with byproducts arising from debenzylation under harsh conditions .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., kinase inhibition assays) may stem from differences in assay conditions. Standardize protocols:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.